

A Comparative Guide to Nek2 Inhibitors: (Rac)-CCT 250863 versus JH 295

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Compound of Interest

Compound Name: (Rac)-CCT 250863

Cat. No.: B15566927

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Nek2 kinase inhibitors, **(Rac)-CCT 250863** and JH 295. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to Nek2 and its Inhibition

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and spindle assembly.^[1] Dysregulation of Nek2 is implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of Nek2 are valuable tools for elucidating its cellular functions and for assessing its potential as a drug target. This guide focuses on a comparative analysis of two such inhibitors: **(Rac)-CCT 250863**, a potent Nek2 inhibitor, and JH 295, a selective, irreversible Nek2 inhibitor.

Biochemical and Cellular Performance

A direct head-to-head comparison of **(Rac)-CCT 250863** and JH 295 in the same experimental setting is not readily available in the public domain. The following tables summarize the reported biochemical and cellular activities from separate studies. It is important to note that variations in experimental conditions can influence the observed potency and selectivity.

Table 1: Biochemical Activity against Nek2

Compound	Target	IC50 (in vitro)	Mechanism of Action	Key Features
(Rac)-CCT 250863	Nek2	73 nM	Reversible (presumed)	Potent inhibitor
JH 295	Nek2	770 nM[2]	Irreversible	Covalent modification of Cys22[2][3]

Table 2: Kinase Selectivity Profile

Compound	Selectivity (Kinases with significantly lower inhibition)
(Rac)-CCT 250863	PLK1, MPS1, Cdk2, Aurora A
JH 295	Cdk1, Aurora B, Plk1[3][4]

Table 3: Cellular Activity

Compound	Cellular IC50	Observed Cellular Effects
(Rac)-CCT 250863	Not explicitly reported	Downregulation of pAkt (Ser-473) in A549 cells[5]
JH 295	~1.3 μ M (in RPMI7951 cells)[2]	G1 phase cell cycle arrest in Primary Effusion Lymphoma (PEL) cells[6]
Decreased expression of total and phosphorylated β -catenin in PEL cells[6]		
Decreased expression of ABC transporter proteins (MDR1, MRP1, BCRP)[6]		

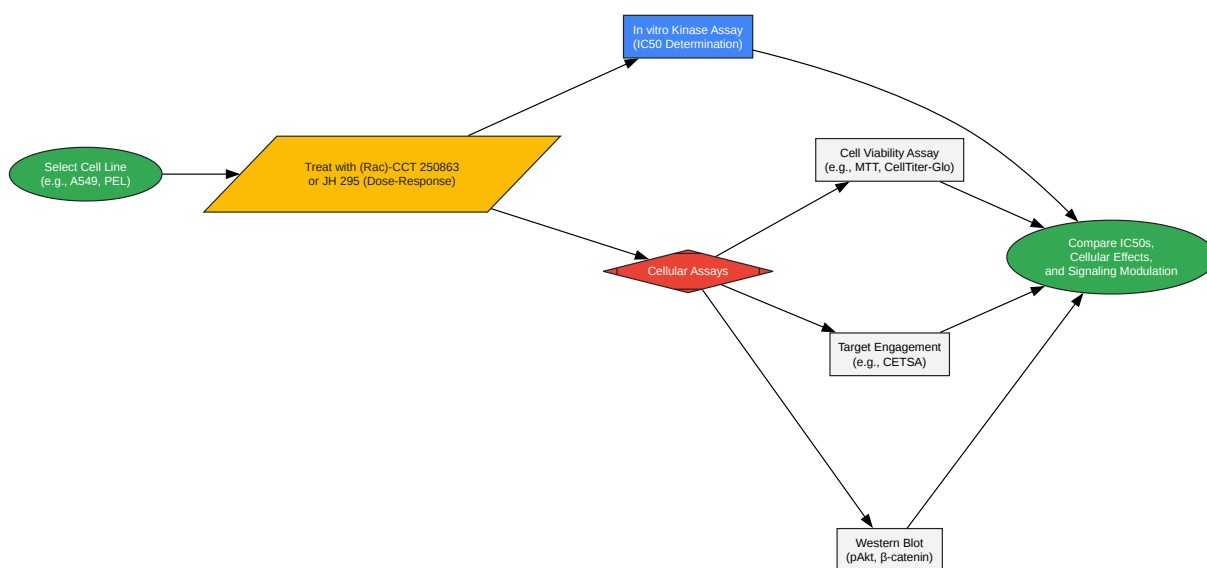
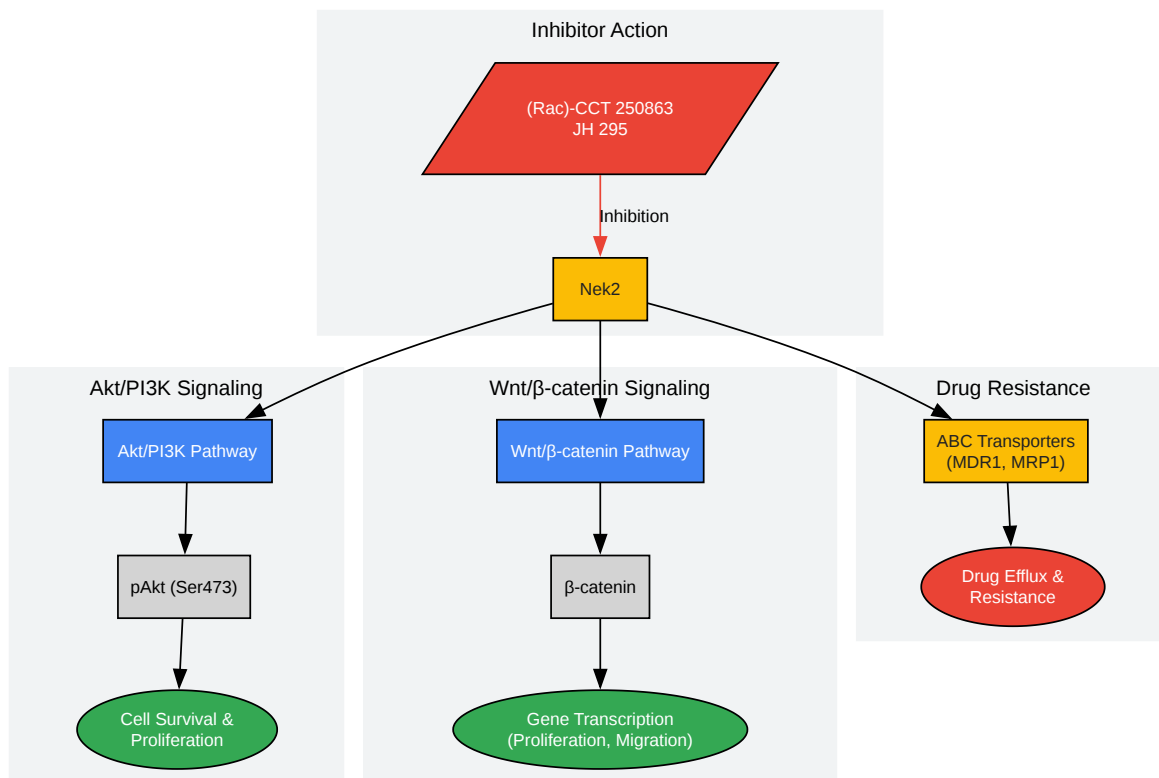
Mechanism of Action and Signaling Pathways

Nek2 is known to regulate several downstream signaling pathways implicated in cancer progression, including the Akt/PI3K and Wnt/ β -catenin pathways. Inhibition of Nek2 is expected to modulate these pathways.

(Rac)-CCT 250863 has been shown to downregulate the phosphorylation of Akt at Ser-473, a key step in the activation of the PI3K/Akt signaling pathway.^[5] This pathway is critical for cell survival and proliferation.

JH 295, through its irreversible inhibition of Nek2, has been demonstrated to decrease the levels of both total and phosphorylated β -catenin.^[6] The Wnt/ β -catenin pathway is crucial for cell fate determination, proliferation, and migration. Furthermore, JH 295 treatment leads to a reduction in the expression of key ATP-binding cassette (ABC) transporter proteins, which are major contributors to multidrug resistance in cancer cells.^[6]

Below are diagrams illustrating the targeted signaling pathway and a conceptual workflow for comparing these inhibitors.



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